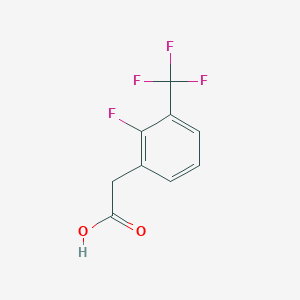
2-Fluoro-3-(trifluoromethyl)phenylacetic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-fluoro-2 phenylacetic acid derivatives has been explored through various methodologies. A notable method involves the synthesis from phenylglycine via a fluorodeamination reaction in a HF-pyridine mixture. This acid serves as a chiral derivatizing agent, facilitating the determination of enantiomeric excess in secondary alcohols or primary amines via 19F NMR spectroscopy. The process showcases the compound's utility in stereochemical analysis and the influence of substituents on chemical shifts in NMR studies, highlighting its significance in analytical chemistry (Hamman, Béguin, & Arnaud, 1991).
Molecular Structure Analysis
Investigations into the molecular structure of 2-fluoro-3-(trifluoromethyl)phenylacetic acid derivatives have revealed insights into their conformational preferences and electronic properties. The sensitivity of fluorine's chemical shifts to structural effects, studied through AM1 (or PM3) semi-empirical theoretical calculations, indicates the compound's planarity and conformational stability. These studies are crucial for understanding the intrinsic electronic interactions within the molecule and its derivatives, providing a foundation for further chemical modifications and applications (Hamman, Béguin, & Arnaud, 1991).
Aplicaciones Científicas De Investigación
As a Chiral Derivatizing Agent :
- It has been synthesized from phenylglycine and used as a derivatizing chiral agent. Its utility includes measuring the enantiomeric excess of secondary alcohols or primary amines by 19F NMR spectra. Detailed studies were undertaken to correlate configurations of esters with proton and fluorine chemical shifts. This provides a method for determining the configuration of complex molecules (Hamman, Béguin, & Arnaud, 1991).
- Another study also used it as a chiral derivatizing agent, emphasizing the distinction of enantiomers of alcohols converted into diastereoisomeric esters. The fluorine chemical shifts of these esters related linearly to the Hammet σ parameter, aiding in the determination of configurations of substituted-phenyl secondary alcohols (Barrelle & Hamman, 1991).
In Fluorination and Trifluoromethylation Reactions :
- A method was developed for concurrent fluoro-trifluoromethylation of arylacetylenes, yielding (Z)-α-fluoro-β-CF3 styrenes. This opens new avenues for preparing various functionalized trifluoromethylated Z-alkenes (Zhang, Wan, & Bie, 2017).
- A divergent strategy was presented for fluorination of phenylacetic acid derivatives using a charge-transfer complex. The solvent plays a critical role in determining the reaction outcome, with possibilities for decarboxylative fluorination or formation of α-fluoro-α-arylcarboxylic acids (Madani, Anghileri, Heydenreich, Möller, & Pieber, 2022).
In Synthesis and Characterization of Organic Compounds :
- The acid has been involved in synthesizing various organic compounds, like novel poly(arylene ether)s. These compounds exhibit high molecular weight, thermal stability, and solubility in a range of organic solvents, suggesting applications in areas needing materials with high thermal resistance and transparency (Huang, Liaw, Chang, Han, & Huang, 2007).
- In another study, it was used to synthesize a shish kebab type oligomer with eight functional units, demonstrating potential for creating novel, soluble, and stable compounds (Gonca, 2013).
In Comparative Studies :
- A comparative DFT study focused on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including fluoro-substituted ones. This provides insights into their structural properties and reactivity, crucial for understanding their interactions and potential uses in various fields (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Reactivity and Mechanistic Studies :
- An unusual reactivity of a related compound (2-fluoro-4-(trifluoromethyl)-phenylacetonitrile) was reported, shedding light on the reactivity patterns and potential for creating unique compounds or intermediates (Stazi, Provera, Curcuruto, Westerduin, & Bacchi, 2010).
Safety And Hazards
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this chemical .
Propiedades
IUPAC Name |
2-[2-fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-8-5(4-7(14)15)2-1-3-6(8)9(11,12)13/h1-3H,4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLNEHPKQVCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10939115 | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
CAS RN |
194943-83-4, 178748-05-5 | |
| Record name | 2-Fluoro-3-(trifluoromethyl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194943-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Fluoro-3-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10939115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



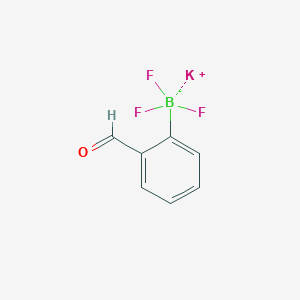
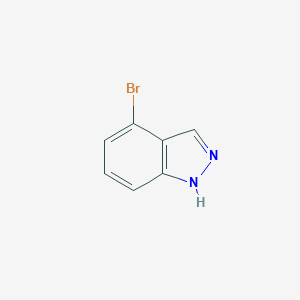
![4-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-1,2,3-thiadiazole](/img/structure/B70935.png)
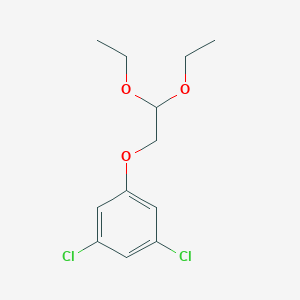
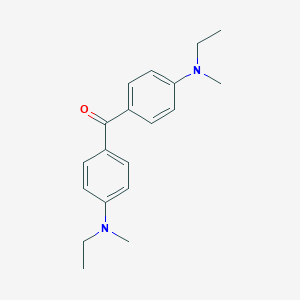
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
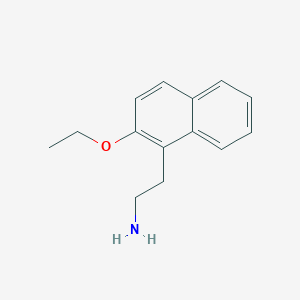
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
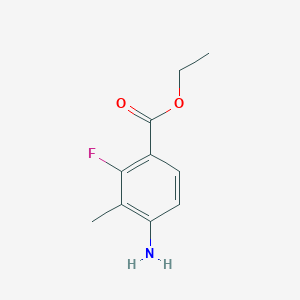
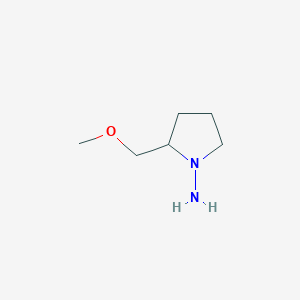
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
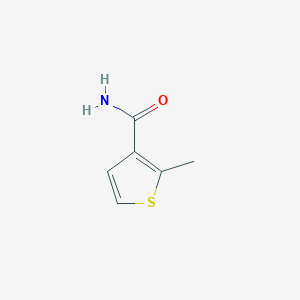
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)